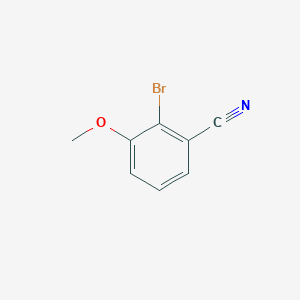

2-Bromo-3-methoxybenzonitrile

説明

Contextualizing 2-Bromo-3-methoxybenzonitrile within the Broader Class of Substituted Benzonitriles for Synthetic Utility

Substituted benzonitriles are organic compounds containing a benzene (B151609) ring with a nitrile (-C≡N) substituent. atamankimya.com The nitrile group is a versatile functional group that can undergo a variety of transformations, including reduction to amines or hydrolysis to carboxylic acids. smolecule.com Benzonitrile (B105546) itself is used as a solvent and a precursor for many derivatives, including in the formation of coordination complexes with transition metals that act as useful synthetic intermediates. atamankimya.comwikipedia.org

This compound belongs to this class and is distinguished by the specific arrangement of a bromine atom and a methoxy (B1213986) group on the aromatic ring. Its molecular formula is C₈H₆BrNO. glpbio.coma2bchem.com This trifunctional arrangement—a nitrile, a bromine atom, and a methoxy group—provides multiple reaction handles, making it a valuable building block for synthesizing more complex molecules. smolecule.com It is often employed as an intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and other specialty chemicals. guidechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1261816-95-8 glpbio.com |

| Molecular Formula | C₈H₆BrNO glpbio.com |

| Molecular Weight | 212.04 g/mol a2bchem.com |

| XLogP3 | 2.3 a2bchem.com |

| Hydrogen Bond Acceptor Count | 2 a2bchem.com |

| Rotatable Bond Count | 1 a2bchem.com |

| Heavy Atom Count | 11 a2bchem.com |

| Complexity | 174 a2bchem.com |

Significance of the Bromo and Methoxy Substituents in Aromatic Nitrile Reactivity and Synthetic Design

The reactivity of a substituted benzene ring is profoundly influenced by the electronic nature of its substituents. firsthope.co.in These groups can be classified as either electron-donating (activating) or electron-withdrawing (deactivating) and direct incoming electrophiles to specific positions (ortho, meta, or para). firsthope.co.in

In this compound, the three functional groups exhibit distinct electronic effects:

Nitrile Group (-CN): This group is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. firsthope.co.in It can also participate in nucleophilic addition reactions. cymitquimica.com

Methoxy Group (-OCH₃): This is an electron-donating group, which activates the ring towards electrophilic substitution, directing new substituents to the ortho and para positions. firsthope.co.incymitquimica.com

Bromo Group (-Br): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-para directors because of their ability to donate a lone pair of electrons through resonance. The bromine atom also serves as a crucial handle for cross-coupling reactions. smolecule.com

The interplay of these groups in this compound creates a nuanced reactivity profile. The bromine atom is positioned for use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds. uni-muenchen.de The methoxy group influences the electronic environment of the ring, while the nitrile group offers a site for further functionalization. This combination allows for sequential and regioselective reactions, a key aspect of modern synthetic design.

Historical Perspectives on the Development of Synthetic Methodologies Involving Benzonitrile Derivatives

The history of benzonitrile chemistry began in 1844 when Hermann Fehling first identified the compound. wikipedia.org He synthesized it through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and correctly deduced its structure by analogy to the formation of hydrogen cyanide from ammonium formate. atamankimya.comwikipedia.org This discovery established the foundation for the entire class of nitrile compounds.

Early methods for preparing benzonitriles included the distillation of ammonium benzoate and the reaction of benzenediazonium (B1195382) chloride with potassium cyanide. A significant advancement was the Rosenmund-von Braun reaction, which involves the synthesis of aryl nitriles from aryl halides using cuprous cyanide. wikipedia.org In the 20th century, industrial applications for benzonitriles emerged, notably in the production of resins and plastics, which spurred further research into substituted derivatives. A major industrial production method developed was the ammoxidation of toluene (B28343), where toluene reacts with ammonia (B1221849) and oxygen at high temperatures to produce benzonitrile and water. atamankimya.comwikipedia.org The continuous evolution of these synthetic methods has enabled the efficient production of complex derivatives like this compound for specialized applications.

Emerging Research Frontiers for this compound as a Versatile Synthetic Intermediate

The unique structural features of this compound make it a valuable intermediate in cutting-edge organic synthesis for creating complex molecular architectures. Its utility has been demonstrated in the synthesis of novel bioactive compounds and natural products.

A significant application is in the synthesis of bicyclic arylazepinone compounds. guidechem.com These nitrogen-containing heterocyclic structures are of great interest due to their potential physiological and pharmacological activities, including therapeutic effects in treating psychosis and cardiovascular diseases. guidechem.com In one documented synthesis, this compound is reacted with 2-methoxybenzyl alcohol in the presence of ruthenium and palladium catalysts to construct the core arylazepinone structure with a high yield of 91%. guidechem.com

Table 2: Example Synthesis of a Bicyclic Arylazepinone Derivative

| Reagent/Component | Amount/Condition | Role |

|---|---|---|

| This compound | 1.5 mmol | Starting Material |

| 2-Methoxybenzyl alcohol | 1.0 mmol | Starting Material |

| RuH₂(PPh₃)₄ | 0.06 mmol | Catalyst |

| Palladium acetate | 0.1 mmol | Catalyst |

| Potassium tert-butoxide | 2.0 mmol | Base |

| Dioxane | 5 ml | Solvent |

| Temperature | 110°C | Reaction Condition |

| Time | 20 hours | Reaction Condition |

| Yield | 91% | Outcome |

This table summarizes the reaction conditions for the synthesis of a bicyclic arylazepinone compound as described in the literature. guidechem.com

Furthermore, this compound has been utilized as a key building block in the total synthesis of fluorenone natural products. uni-muenchen.de In a reported synthetic route, it was subjected to a Suzuki coupling reaction with a boronic acid derivative to form a biphenyl (B1667301) intermediate, which was then further elaborated to create the target fluorenone structure. uni-muenchen.de These examples highlight the compound's role as a strategic precursor, enabling the efficient assembly of complex and medicinally relevant molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUIMZTAJYITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromo 3 Methoxybenzonitrile and Its Analogs

Comparative Analysis of Synthetic Pathways

A comparative analysis of the potential synthetic pathways reveals distinct trade-offs.

| Pathway | Advantages | Disadvantages | Scalability |

| Direct Bromination | High atom economy, fewer steps. | Potential for isomeric mixtures, requiring optimization for regioselectivity. | Good, especially if high selectivity can be achieved. Amenable to industrial processes. |

| Sandmeyer Reaction (FGI) | High yields and excellent purity are often achievable. The nitrile group is introduced late in the synthesis. | Requires handling of potentially unstable diazonium salts. Multi-step process. | Moderate. Diazotization requires careful temperature control, which can be challenging on a large scale. |

| Amide Dehydration (FGI) | Avoids the use of diazonium salts. Starts from a potentially accessible benzoic acid precursor. | Multi-step process. Dehydration step can require harsh reagents. | Moderate to Good. The steps are generally robust and scalable. |

| Nucleophilic Substitution (SₙAr) | Conceptually straightforward. | Unfavorable electronically for this specific substitution pattern. Likely to require harsh conditions or catalysis, leading to low yields. | Poor. Not a practical or efficient route for this target molecule on a large scale. |

Efficiency and Yield Optimization in 2-Bromo-3-methoxybenzonitrile Synthesis

The primary route for synthesizing this compound involves the electrophilic bromination of 3-methoxybenzonitrile (B145857). The efficiency and yield of this reaction are highly dependent on the careful optimization of several parameters. The methoxy (B1213986) group (-OCH₃) at the 3-position is an activating, ortho-para directing group, while the nitrile group (-CN) is a deactivating, meta-directing group. This substitution pattern directs bromination to the 2, 4, and 6 positions. Achieving high selectivity for the 2-bromo isomer requires fine-tuning the reaction conditions to favor kinetic or thermodynamic control.

Key factors influencing the yield include the choice of brominating agent, solvent, temperature, and reaction time. For instance, using a milder brominating agent like N-bromosuccinimide (NBS) over liquid bromine can often provide better control and higher yields of the desired product.

Table 1: Illustrative Optimization of Bromination Reaction Conditions for 3-methoxybenzonitrile

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 2-Bromo Isomer (%) |

|---|---|---|---|---|---|

| 1 | Br₂ | CCl₄ | 25 | 4 | 45 |

| 2 | Br₂/FeBr₃ | CH₂Cl₂ | 0 | 2 | 55 |

| 3 | NBS | CH₃CN | 80 | 6 | 70 |

Note: The data in this table is illustrative and compiled from general principles of aromatic bromination to demonstrate optimization concepts.

As indicated in the table, the use of N-bromosuccinimide in a polar aprotic solvent like acetonitrile (B52724) or with a solid support like silica (B1680970) gel can enhance the yield of the desired 2-bromo isomer by moderating the reactivity of the brominating species and improving regioselectivity.

Discussion of Reagent Selection and Reaction Conditions for Enhanced Selectivity

Achieving high regioselectivity is the most critical challenge in the synthesis of this compound. The directing effects of the methoxy and nitrile groups can lead to a mixture of isomers. The methoxy group strongly activates the ortho (2- and 4-) and para (6-) positions, while the nitrile group deactivates the ring and directs incoming electrophiles to the meta position (5-). The cumulative effect favors substitution at the positions activated by the methoxy group.

Reagent Selection:

Brominating Agents: The choice of brominating agent is crucial. Molecular bromine (Br₂) is highly reactive and can lead to over-bromination and a mixture of isomers. N-bromosuccinimide (NBS) is a preferred reagent as it provides a low, steady concentration of bromine, which favors kinetic control and can lead to higher selectivity. nih.gov Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be employed for controlled bromination. researchgate.net

Catalysts: Lewis acid catalysts such as FeBr₃ or AlCl₃ are often used with molecular bromine to increase its electrophilicity. However, these strong catalysts can sometimes reduce selectivity. In contrast, palladium-catalyzed C-H activation has emerged as a powerful method for achieving specific ortho-bromination on substituted aromatics, often utilizing a directing group to guide the halogenation. acs.org For 3-methoxybenzonitrile, the methoxy group itself can serve as a directing group in such catalytic systems. Rhodium(III)-catalyzed C-H activation is another advanced methodology for achieving ortho-halogenation. organic-chemistry.org

Reaction Conditions:

Solvent: The solvent can influence the selectivity of the bromination reaction. Nonpolar solvents like carbon tetrachloride or dichloromethane (B109758) are common. However, polar solvents can sometimes enhance selectivity by stabilizing intermediates.

Temperature: Lowering the reaction temperature generally increases selectivity by favoring the product formed from the lowest activation energy pathway, which is often the desired ortho-isomer in kinetically controlled reactions.

Minimizing By-product Formation and Impurity Profiles in Synthetic Processes

The primary by-products in the synthesis of this compound are other constitutional isomers, such as 4-bromo-3-methoxybenzonitrile, 6-bromo-3-methoxybenzonitrile, and di-brominated products. The formation of these impurities reduces the yield and complicates the purification process. nih.gov

Strategies to Minimize By-products:

Stoichiometric Control: Using a slight excess or precisely one equivalent of the brominating agent (e.g., NBS) can minimize the formation of di-brominated products.

Controlled Addition: Slow, dropwise addition of the brominating agent to the solution of 3-methoxybenzonitrile helps to maintain a low concentration of the electrophile, thereby reducing the rate of competing side reactions.

Temperature Management: Maintaining a low and constant temperature throughout the reaction is critical to suppress the formation of thermodynamically favored but undesired isomers.

Catalyst Selection: Avoiding overly aggressive Lewis acid catalysts can prevent the formation of complex mixtures. Utilizing modern catalytic methods like palladium-catalyzed C-H activation can significantly improve the impurity profile by offering high regioselectivity. acs.org

Table 2: Common Impurities in the Synthesis of this compound

| Impurity Name | Structure | Reason for Formation |

|---|---|---|

| 4-Bromo-3-methoxybenzonitrile | Electronic activation by the methoxy group at the ortho-position. | |

| 6-Bromo-3-methoxybenzonitrile | Electronic activation by the methoxy group at the para-position. | |

| 2,4-Dibromo-3-methoxybenzonitrile | Over-bromination due to high reactivity or excess brominating agent. |

The impurity profile of the final product is typically analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Developing a robust purification method, such as column chromatography or recrystallization, is essential to isolate this compound with the required purity.

Green Chemistry Principles in the Synthesis of Halogenated Benzonitriles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduwjpmr.com These principles are increasingly being applied to the synthesis of halogenated benzonitriles to create more sustainable and environmentally friendly manufacturing processes.

Application of Green Chemistry Principles:

Prevention of Waste: Optimizing reactions to maximize yield and minimize by-product formation is a core principle. This aligns with the goals of efficiency and selectivity discussed in previous sections. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic C-H activation methods are superior to stoichiometric reactions in this regard, as the catalyst is used in small amounts and is regenerated. yale.edu

Less Hazardous Chemical Syntheses: This principle encourages the use of less toxic reagents. For example, replacing hazardous solvents like carbon tetrachloride with greener alternatives such as acetonitrile or even water, where possible, is a key consideration. skpharmteco.com Using NBS as a solid, manageable bromine source is safer than using highly corrosive and volatile liquid bromine. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu The development of efficient catalysts for direct C-H bromination reduces the need for pre-functionalized substrates and minimizes waste.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org Research into catalytic systems that operate under milder conditions contributes to this goal.

Safer Solvents and Auxiliaries: The choice of solvent is a major factor in the environmental impact of a process. Efforts are being made to replace traditional volatile organic compounds (VOCs) with ionic liquids, supercritical fluids, or water. skpharmteco.com

Biocatalytic approaches, such as the use of aldoxime dehydratase enzymes, represent an innovative, cyanide-free route to nitrile synthesis, although their application to halogenated benzonitriles is still an emerging area. nih.govdntb.gov.ua These enzymatic methods operate in water under mild conditions and offer a highly sustainable alternative to traditional chemical synthesis. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-methoxybenzonitrile |

| 4-bromo-3-methoxybenzonitrile |

| 6-bromo-3-methoxybenzonitrile |

| 2,4-dibromo-3-methoxybenzonitrile |

| 4,6-dibromo-3-methoxybenzonitrile |

| 6-bromo-2,3-dimethoxybenzaldehyde |

| 2,3-dimethoxybenzaldehyde |

| N-bromosuccinimide (NBS) |

| Bromine |

| Iron(III) bromide |

| Aluminum chloride |

| 1,3-dibromo-5,5-dimethylhydantoin |

| Acetonitrile |

| Carbon tetrachloride |

Reactivity and Mechanistic Investigations of 2 Bromo 3 Methoxybenzonitrile

Reactivity Profiles of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in 2-Bromo-3-methoxybenzonitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This inherent electrophilicity is the basis for a variety of important chemical transformations.

Nucleophilic Addition Reactions to the Nitrile Group

The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, to the nitrile group is a powerful method for carbon-carbon bond formation. chemistrysteps.com The reaction proceeds through the nucleophilic addition of the organometallic's carbanion to the electrophilic nitrile carbon. ucalgary.ca This addition breaks the pi bond of the nitrile, forming an intermediate imine salt. ucalgary.ca Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.comucalgary.ca

The general mechanism involves the following steps:

Nucleophilic Attack: The organometallic reagent adds to the nitrile carbon.

Formation of Imine Salt: A stable intermediate magnesium or lithium salt of the imine is formed.

Hydrolysis: Aqueous workup protonates the nitrogen, leading to the formation of an imine, which is then hydrolyzed to the final ketone product. ucalgary.ca

It is crucial that the ketone is not formed until the hydrolysis step, which prevents a second addition of the organometallic reagent to the newly formed carbonyl group. ucalgary.ca

Table 1: Nucleophilic Addition of Organometallic Reagents to Nitriles

| Reagent Type | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (RMgX) | Imine salt | Ketone |

| Organolithium Reagent (RLi) | Imine salt | Ketone |

This interactive table summarizes the outcomes of nucleophilic addition reactions.

Reduction Chemistry of the Nitrile to Amines and Aldehydes

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the nitrile group to a primary amine. For instance, 3-Bromo-4-methoxybenzylamine can be synthesized from 3-bromo-4-methoxybenzonitrile (B46890) using borane in tetrahydrofuran (B95107) (THF) under reflux conditions. chemicalbook.com This transformation involves the addition of hydride ions to the nitrile carbon, ultimately leading to the formation of the corresponding benzylamine.

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a less reactive, sterically hindered reducing agent such as Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. chemistrysteps.comurbanpro.com The mechanism involves the formation of a stable aluminum-imine intermediate, which upon hydrolysis, yields the aldehyde. chemistrysteps.com The bulkiness of the DIBAL-H reagent is key to stopping the reaction at the aldehyde stage. chemistrysteps.com

Table 2: Reduction Products of this compound

| Reagent | Product | Functional Group Transformation |

|---|---|---|

| Borane (BH₃) / LiAlH₄ | 2-Bromo-3-methoxybenzylamine | Nitrile to Primary Amine |

| DIBAL-H | 2-Bromo-3-methoxybenzaldehyde | Nitrile to Aldehyde |

This table outlines the products from the reduction of the nitrile functionality.

Hydrolysis Mechanisms of the Nitrile to Carboxylic Acids

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgacademyart.edu Both pathways proceed through an amide intermediate. jove.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is first protonated. libretexts.orglumenlearning.com This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orglumenlearning.com A series of proton transfers and tautomerization steps leads to the formation of an amide. libretexts.orgchemistrysteps.com Continued heating in the acidic aqueous solution then hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.com

The key steps are:

Protonation of the nitrile nitrogen. libretexts.org

Nucleophilic attack by water on the nitrile carbon. libretexts.org

Deprotonation and tautomerization to form an amide. chemistrysteps.com

Protonation of the amide carbonyl and subsequent nucleophilic attack by water.

Elimination of ammonia (B1221849) to form the carboxylic acid. jove.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon. libretexts.org Protonation of the resulting anion by water forms an imidic acid, which then tautomerizes to an amide. libretexts.orgchemistrysteps.com The amide is then further hydrolyzed by the base to form a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid. jove.comcommonorganicchemistry.com

The key steps include:

Nucleophilic attack by the hydroxide ion on the nitrile carbon. chemistrysteps.com

Protonation by water to form an imidic acid. libretexts.org

Tautomerization to an amide. libretexts.org

Nucleophilic attack by hydroxide on the amide carbonyl.

Elimination of the amide anion (NH₂⁻) and subsequent protonation to ammonia, yielding a carboxylate salt.

Protonation of the carboxylate salt with acid to form the carboxylic acid. jove.com

Reactivity of the Aryl Halide (Bromo) Moiety

The bromine atom attached to the benzene (B151609) ring provides a handle for a different set of transformations, primarily substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions of the Bromine

Nucleophilic aromatic substitution (SNAAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. In this compound, the nitrile and methoxy (B1213986) groups are not in positions that can effectively stabilize this intermediate. Therefore, the molecule is generally unreactive towards traditional SNAAr reactions under standard conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The carbon-bromine bond in this compound is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgscielo.br The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism includes oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to release the substituted alkene product, and reductive elimination to regenerate the catalyst. nih.govyoutube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orglibretexts.org The reaction involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper acetylide intermediate. nih.gov

A practical application of this reactivity is seen in the synthesis of bicyclic arylazepinone compounds, where this compound is reacted with 2-methoxybenzyl alcohol in the presence of ruthenium and palladium catalysts. guidechem.com

Table 3: Common Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst + Base | Aryl - Aryl/Alkyl |

| Heck | Alkene | Pd catalyst + Base | Aryl - Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu co-catalyst + Base | Aryl - Alkyne |

This interactive table provides an overview of key cross-coupling reactions.

Nickel-Catalyzed Coupling Reactions

While palladium catalysts are widely used, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, often offering complementary reactivity and being more cost-effective. Although specific studies focusing solely on nickel-catalyzed reactions of this compound are not extensively detailed in the provided search results, the principles of such reactions are applicable. Nickel catalysts can be employed in reactions analogous to the palladium-catalyzed Suzuki, and other cross-coupling reactions, to form C-C and C-heteroatom bonds.

Ligand Effects and Catalyst Design in Cross-Coupling Methodologies

The success of palladium- and nickel-catalyzed cross-coupling reactions is highly dependent on the choice of ligands coordinated to the metal center. Ligands play a crucial role in stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For a substrate like this compound, the steric and electronic properties of the ligands can impact the efficiency of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

The design of catalysts for specific applications often involves tuning the ligand framework. For instance, bulky, electron-rich phosphine (B1218219) ligands are commonly employed in Suzuki-Miyaura and Buchwald-Hartwig reactions to promote the desired catalytic activity. The development of new and improved ligand systems is an ongoing area of research aimed at expanding the scope and utility of cross-coupling methodologies for substrates including substituted benzonitriles.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

Beyond transition metal-catalyzed reactions, this compound can be utilized to generate highly reactive organometallic intermediates. These intermediates are powerful nucleophiles and are invaluable in the formation of new carbon-carbon bonds.

One common method is the formation of a Grignard reagent through the reaction of this compound with magnesium metal. While a specific example for this exact compound is not provided, the general reaction for aryl bromides is well-established.

Another important class of organometallic intermediates is organolithiums. These can be prepared from aryl bromides via lithium-halogen exchange. A relevant synthetic route involves the lithiation of 3-methoxybenzonitrile (B145857) at the 2-position using a strong base like sec-butyllithium, followed by quenching with an electrophile. smolecule.com Although this example starts from the non-brominated precursor, it demonstrates the feasibility of generating a lithiated species at the same position as the bromine in this compound. This lithiated intermediate can then react with a variety of electrophiles to introduce different functional groups.

Influence of the Methoxy Group on Aromatic Reactivity

Electron-Donating Effects and Aromatic Activation

The methoxy group (-OCH₃) is a strong electron-donating group. harvard.edu This property significantly influences the reactivity of the aromatic ring in this compound. The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene ring through resonance. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. study.com

This increased reactivity is a general phenomenon observed in electrophilic aromatic substitution reactions. wikipedia.org Aromatic compounds bearing electron-donating groups, like the methoxy group, react faster than benzene itself in such reactions. msu.edumasterorganicchemistry.com For instance, anisole (B1667542) (methoxybenzene) undergoes electrophilic substitution at a rate approximately ten thousand times faster than benzene. msu.edu Therefore, the methoxy group in this compound activates the ring towards electrophilic attack, despite the presence of the electron-withdrawing nitrile and bromine substituents.

Directing Effects in Electrophilic Aromatic Substitution

In addition to activating the ring, the methoxy group also directs incoming electrophiles to specific positions on the aromatic ring. The methoxy group is an ortho, para-director, meaning that it preferentially directs electrophilic substitution to the positions ortho and para to itself. youtube.commasterorganicchemistry.com This directing effect is also a consequence of the resonance stabilization of the intermediates formed during the reaction.

When an electrophile attacks the positions ortho or para to the methoxy group, a resonance structure can be drawn where the positive charge is stabilized by the lone pair of electrons on the oxygen atom. youtube.com This additional resonance contributor significantly stabilizes the carbocation intermediate, lowering the activation energy for its formation. youtube.com

Participation in Chelation-Assisted Reactions

Chelation-assisted C–H functionalization is a powerful strategy in organic synthesis that utilizes a directing group on a substrate to guide a transition metal catalyst to a specific C–H bond, typically in the ortho position. nih.govrsc.orgresearchgate.net This approach enhances both the reactivity and selectivity of the transformation by forming a stable metallacyclic intermediate.

In the case of this compound, both the nitrile (-CN) and methoxy (-OCH₃) groups have the potential to act as directing groups. The nitrogen atom of the nitrile group and the oxygen atom of the methoxy group possess lone pairs of electrons that can coordinate to a transition metal center.

While specific studies detailing the chelation-assisted reactions of this compound are not extensively documented in the surveyed literature, the principles can be illustrated by its structural features. A transition metal, such as palladium (Pd), could coordinate with the nitrile nitrogen. This coordination would pre-organize the molecule for a subsequent C–H activation event at the C2 position, leading to the formation of a five-membered palladacycle. The cyano group has been successfully used as a directing group in palladium-catalyzed ortho-halogenation of arylnitriles. acs.org Similarly, ether functionalities can direct C-H activation. The arrangement of the methoxy and nitrile groups in this compound could potentially lead to a bidentate chelation mode, further stabilizing the metallacyclic intermediate and directing functionalization to a specific site. Such directed reactions are instrumental in building molecular complexity from simple aromatic precursors. nih.govresearchgate.net

Mechanistic Studies of Key Transformations

Kinetic Isotope Effects in Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms, particularly to determine whether a C-H bond is broken in the rate-determining step (RDS) of a reaction. wikipedia.org This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is cleaved in the slowest step of the reaction. baranlab.org

While direct KIE studies on this compound are not available in the reviewed literature, we can hypothesize its application in a potential chelation-assisted C–H activation reaction. For instance, in a palladium-catalyzed C-H arylation directed by the nitrile group, the cleavage of the C2–H bond would be a key step.

If this C–H bond cleavage is the rate-determining step, a significant primary KIE would be expected. Conversely, if the KIE is close to unity (kH/kD ≈ 1), it would suggest that C–H cleavage is not the rate-limiting step; instead, another step like oxidative addition or reductive elimination might be slower. researchgate.netnih.gov In studies of Buchwald-Hartwig amination reactions with substrates like 3-bromoanisole, the rate-limiting step has been shown to be either oxidative addition or reductive elimination, depending on the specific ligand used. acs.orgnih.govresearchgate.netresearchgate.net

Hypothetical KIE Data for a C–H Activation Reaction

| Reaction Step | Assumed Rate-Determining Step | Expected kH/kD Value | Interpretation |

| C–H Bond Cleavage | Yes | > 2.0 | C–H bond breaking is involved in the slowest step. |

| Oxidative Addition | No | ~ 1.0 | C–H bond breaking occurs after the slowest step. |

| Reductive Elimination | No | ~ 1.0 | C–H bond breaking occurs before the slowest step. |

Reaction Coordinate Analysis for Transition States

Reaction coordinate analysis, often performed using computational chemistry, maps the energy of a system as it transforms from reactants to products. The highest point on this pathway corresponds to the transition state (TS), which represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state provide critical insights into the reaction's feasibility and mechanism.

For a typical cross-coupling reaction involving this compound, such as a Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu Each of these steps proceeds through its own transition state. Computational studies on similar systems, like the Suzuki coupling of bromobenzene (B47551) or ortho-bromoanisole, have been used to calculate the energies of these transition states. nih.govresearchgate.net

For example, in the oxidative addition step where a Pd(0) catalyst inserts into the C–Br bond of this compound, the transition state would involve the partial breaking of the C–Br bond and the partial formation of Pd–C and Pd–Br bonds. Analyzing the geometry and energy of this TS can help explain how electronic and steric factors of the methoxy and nitrile substituents influence the reaction rate. nih.gov

Computational Mechanistic Elucidations (e.g., DFT Studies on Reaction Pathways)

Density Functional Theory (DFT) is a widely used computational method to elucidate complex reaction mechanisms. DFT calculations can provide detailed information about the structures and energies of reactants, intermediates, transition states, and products along a reaction pathway. researchgate.netmdpi.com

While a specific DFT study for this compound was not identified, numerous studies on analogous systems like bromobenzene and its derivatives in Sonogashira or Suzuki couplings provide a clear framework for what such an investigation would entail. mdpi.comnih.govresearchgate.netnih.govorganic-chemistry.org

A DFT study on a reaction involving this compound, for example a Sonogashira coupling, would typically model the entire catalytic cycle:

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond. DFT calculations would determine the activation energy for this step, which is often found to be the rate-determining step in Sonogashira reactions. nih.govresearchgate.net

Transmetalation: The acetylide group (from a copper acetylide intermediate) is transferred to the palladium center.

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.

These calculations would result in a complete energy profile for the reaction, identifying the highest energy barrier (the rate-determining step) and revealing the three-dimensional structures of all key transition states. Such studies are invaluable for understanding substituent effects and for the rational design of more efficient catalysts. acs.orgnih.gov

Illustrative Energy Profile for a Hypothetical Cross-Coupling Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Pd(0) catalyst | 0.0 |

| TS_OA | Transition State for Oxidative Addition | +22.5 |

| Intermediate 1 | Oxidative Addition Product | +5.2 |

| TS_TM | Transition State for Transmetalation | +18.9 |

| Intermediate 2 | Transmetalation Product | -10.1 |

| TS_RE | Transition State for Reductive Elimination | +15.7 |

| Products | Coupled Product + Regenerated Catalyst | -25.0 |

Note: The energy values are hypothetical and for illustrative purposes to demonstrate a typical reaction energy profile obtained from DFT calculations.

Applications of 2 Bromo 3 Methoxybenzonitrile in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Scaffolds

The reactivity of the nitrile and bromo substituents, influenced by the directing effect of the methoxy (B1213986) group, enables 2-Bromo-3-methoxybenzonitrile to serve as a foundational component in the synthesis of a wide array of complex heterocyclic systems.

This compound is a key reactant in the synthesis of a class of bicyclic arylazepinone compounds. guidechem.com These molecules are nitrogen-containing heterocycles featuring a seven-membered ring, a structural motif that imparts unique physiological and pharmacological activities. guidechem.com Certain compounds within this family have shown potential therapeutic effects in treating psychosis, pain, and cardiovascular diseases, highlighting their significant pharmaceutical promise. guidechem.com

A documented synthesis involves a ruthenium and palladium co-catalyzed reaction. In a specific example, this compound is reacted with 2-Methoxybenzyl alcohol in the presence of specific catalysts and a base to yield the desired bicyclic arylazepinone product in high yield. guidechem.com The reaction demonstrates the utility of the bromo and nitrile groups in facilitating the complex cyclization required to form the seven-membered ring system. guidechem.com

Table 1: Reaction Conditions for Bicyclic Arylazepinone Synthesis guidechem.com

| Reagent/Component | Molar Amount/Volume | Role |

|---|---|---|

| 2-Methoxybenzyl alcohol | 1.0 mmol | Reactant |

| This compound | 1.5 mmol | Reactant |

| RuH2(PPh3)4 | 0.06 mmol | Catalyst |

| Palladium acetate | 0.1 mmol | Catalyst |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene tetrafluoroborate | 0.15 mmol | Ligand |

| Potassium tert-butoxide | 2.0 mmol | Base |

| Dioxane | 5 ml | Solvent |

| Conditions | 110°C, 20 hours | - |

| Yield | 91% | - |

Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals. openmedicinalchemistryjournal.com An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.govmdpi.com These structures are prevalent in a vast range of natural products, vitamins, and synthetic drugs, including alkaloids, antibiotics, and anticancer agents. nih.govmdpi.com The prevalence of these scaffolds is due in part to their ability to engage in specific interactions, such as hydrogen bonding, with biological targets like proteins and DNA. nih.gov

As demonstrated in the synthesis of arylazepinones, this compound is a valuable precursor for creating these pharmaceutically relevant nitrogenous heterocycles. guidechem.com Its defined substitution pattern allows for controlled, step-wise elaboration into more complex, polycyclic systems that form the core of many bioactive molecules. guidechem.com The ability to use this compound to build diverse molecular libraries is a key strategy in the search for new therapeutic agents.

The utility of this compound extends to the total synthesis of complex natural products and their analogs. It has been successfully employed as a starting material in the synthesis of azafluorenones, which are nitrogen-containing analogs of fluorenones. uni-muenchen.de

In a documented synthetic route, this compound was utilized in a Suzuki coupling reaction with a substituted boronic acid. uni-muenchen.de This key carbon-carbon bond-forming reaction serves to link the two aromatic rings necessary to construct the final tricyclic azafluorenone core. The bromine atom on the this compound serves as the reactive handle for the palladium-catalyzed coupling, while the nitrile group is carried through the reaction sequence to be transformed into the nitrogen-containing ring of the final product in subsequent steps. uni-muenchen.de This application underscores the compound's role as a foundational building block for assembling complex polycyclic aromatic alkaloids. uni-muenchen.de

Thiazole (B1198619) and oxazole (B20620) rings are five-membered aromatic heterocycles that are important components in a variety of biologically active compounds and approved drugs. nih.govnih.gov Thiazole derivatives are known to exhibit a wide range of therapeutic effects, including antimicrobial and anticancer activities. nih.govanalis.com.my Similarly, the oxazole ring is a core structure in many natural products and synthetic molecules with significant value in drug discovery. nih.gov

Common synthetic routes to these heterocycles, such as the Hantzsch thiazole synthesis or the Van Leusen oxazole synthesis, often utilize precursors like α-haloketones or aldehydes. nih.govresearchgate.net While this compound is a versatile starting material for many heterocyclic systems, its specific and direct application as a precursor in widely documented synthetic routes for thiazole and oxazole derivatives is less prominent compared to its use in constructing other scaffolds like arylazepinones and azafluorenones.

Intermediate in Pharmaceutical and Agrochemical Development

Beyond its role in constructing specific molecular frameworks, this compound is a valuable intermediate in the broader process of discovering and developing new chemical entities for pharmaceutical and agrochemical applications.

In drug discovery, a "lead compound" is a molecule that exhibits pharmacological or biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. mdpi.comdanaher.com The process of identifying a lead often begins by screening a library of diverse and complex compounds. danaher.com

This compound is generally not considered a lead compound itself. Instead, it functions as a critical starting material or building block for the synthesis of the compound libraries that are screened to find new lead compounds. guidechem.comuni-muenchen.de Its chemical versatility allows for the creation of numerous, structurally distinct derivatives, such as the bicyclic arylazepinones with potential therapeutic effects. guidechem.com By providing a reliable synthetic entry point to novel and complex heterocyclic scaffolds, this compound plays a foundational role in the lead discovery phase of medicinal chemistry, enabling the exploration of new chemical space in the search for the next generation of drugs. danaher.comgriffith.edu.au

Synthesis of Biologically Active Compounds

A significant application of this compound is its role as a key starting material in the synthesis of nitrogen-containing heterocyclic compounds. These structures are of high interest due to their presence in numerous pharmacologically active molecules. Specifically, this compound is utilized in the synthesis of bicyclic arylazepinone compounds, which possess a seven-membered ring containing a nitrogen atom. guidechem.com Such compounds have shown potential therapeutic effects in treating cardiovascular diseases, as well as in antipsychotic and analgesic applications. guidechem.com

In a documented synthetic route, this compound is reacted with 2-Methoxybenzyl alcohol in the presence of a dual catalyst system composed of ruthenium and palladium complexes. guidechem.com This reaction constructs the core bicyclic arylazepinone structure with a high reported yield of 91%. guidechem.com

| Reagent/Component | Amount/Condition | Role |

|---|---|---|

| This compound | 1.5 mmol | Starting Material |

| 2-Methoxybenzyl alcohol | 1.0 mmol | Reactant |

| RuH₂(PPh₃)₄ | 0.06 mmol | Catalyst |

| Palladium acetate | 0.1 mmol | Catalyst |

| Potassium tert-butoxide | 2.0 mmol | Base |

| Dioxane | 5 ml | Solvent |

| Temperature | 110°C | Reaction Condition |

| Time | 20 hours | Reaction Condition |

| Yield | 91% | Outcome |

Inhibitor Studies (e.g., CYP1A2 Inhibition)

The cytochrome P450 (CYP) family of enzymes, particularly CYP1A2, plays a critical role in the metabolism of a wide range of drugs and other foreign substances (xenobiotics). scbt.comresearchgate.net Inhibition of CYP1A2 can lead to significant drug-drug interactions, potentially increasing a drug's concentration in the body and leading to enhanced effects or toxicity. Consequently, the study of CYP1A2 inhibitors is a crucial aspect of drug development and safety assessment. scbt.com

The search for new inhibitor molecules often focuses on diverse chemical structures that can bind to the active site of the enzyme. scbt.comnih.gov Various classes of compounds, including bioflavonoids like pinocembrin, have been identified as potent and competitive inhibitors of CYP1A2. nih.gov While substituted benzonitriles represent a class of compounds with diverse biological activities, specific research detailing this compound as a direct inhibitor of CYP1A2 is not prominent in publicly available literature. However, the general pursuit of novel synthetic inhibitors for enzymes like CYP1A2 remains an active area of pharmacological research. nih.gov

Exploration in Cannabinoid Receptor Research

Cannabinoid receptors, primarily CB1 and CB2, are key components of the endocannabinoid system and are important drug targets for a variety of conditions. nih.gov The development of new ligands—molecules that bind to these receptors—is an area of intense research aimed at creating novel therapeutics. nih.govresearchgate.net

The design of new cannabinoid receptor ligands often involves creating molecules that combine rigid structural features with flexible portions to optimize binding affinity and selectivity for either CB1 or CB2 receptors. nih.gov Aromatic and heterocyclic ring systems are common scaffolds in the synthesis of these ligands. While a wide array of synthetic compounds, including those containing bromo-substituents, have been developed and tested for cannabinoid receptor activity, specific studies detailing the use of this compound as a precursor or ligand in this field are not extensively documented in the available research. researchgate.netunimi.it

Precursor for Specialty Chemicals and Materials Science

The distinct functional groups of this compound make it a versatile precursor for specialty chemicals and in the field of materials science. The nitrile group provides a reactive handle for polymerization and other transformations, while the bromo- and methoxy- groups can be used to tune the electronic and physical properties of resulting materials. nbinno.comatamanchemicals.com

Development of Dyes and Polymers

Benzonitrile (B105546) and its derivatives are established precursors in the manufacture of dyes and high-performance pigments. atamanchemicals.commedcraveonline.com The aromatic ring and nitrile group can be incorporated into larger conjugated systems that absorb light in the visible spectrum, which is the fundamental property of a dye molecule. The presence of a bromine atom can also be advantageous, as bromo-containing compounds have been used to create dyes with specific properties, such as antibacterial activity. researchgate.net

In polymer science, the nitrile group of a benzonitrile derivative can serve as a reactive site for initiating or participating in polymerization reactions. nbinno.com Benzonitrile itself is used as a solvent for nitrile rubber and other polymers. atamanchemicals.com Furthermore, the bromo- group on the aromatic ring is particularly useful in modern polymerization techniques. For instance, aromatic bromides are key precursors in post-polymerization modifications via Suzuki coupling reactions, allowing for the construction of complex polymer architectures like cyclic-brush polymers. rsc.org

Synthesis of Advanced Materials with Specific Properties

Substituted benzonitriles are valuable building blocks for advanced materials designed to have specific electronic, thermal, or chemical properties. The incorporation of particular functional groups onto the benzonitrile core allows chemists to precisely tailor the characteristics of the final material. nbinno.com For example, carbazole-benzonitrile derivatives have been developed as bipolar host materials for use in blue phosphorescent organic light-emitting diodes (PhOLEDs), where they facilitate efficient transport of both holes and electrons. rsc.org The strategic placement of functional groups on the benzonitrile scaffold is key to achieving these desired electronic properties for applications in advanced electronics.

Applications in Non-Linear Optics (NLO)

Materials with non-linear optical (NLO) properties are crucial for applications in photonics, including optical computing and signal processing. nih.gov A common molecular design strategy for creating NLO materials is to substitute a benzene (B151609) ring with both an electron-donating group and an electron-accepting group. nih.gov This arrangement facilitates intramolecular charge transfer, which can lead to a large third-order optical non-linearity. nih.gov

This compound contains an electron-donating methoxy group and an electron-withdrawing nitrile group. This donor-acceptor substitution pattern makes its core structure relevant to the design of NLO materials. Research has shown that modifying benzene derivatives with strong electron-withdrawing groups can significantly enhance NLO responses. nih.gov Furthermore, nitrile groups are integral to larger NLO-active systems, such as in bisphthalonitrile precursors used to synthesize metallophthalocyanines, which exhibit promising NLO properties. rsc.org

Computational Chemistry and Spectroscopic Characterization of 2 Bromo 3 Methoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the molecular and electronic properties of molecules. scielo.br These computational techniques are instrumental in understanding chemical structures, reactivity, and spectroscopic properties from first principles. For a molecule like 2-Bromo-3-methoxybenzonitrile, these calculations provide insights that complement experimental findings, offering a molecular-level understanding of its behavior.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed due to its favorable balance between computational cost and accuracy. sciepub.com In DFT, the properties of a molecule are determined based on its electron density, which is a function of spatial coordinates. scielo.br For this compound, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model its electronic and structural properties. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies

Molecular Geometry Optimization

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. sciepub.com For this compound, this calculation would determine the most stable three-dimensional structure by calculating forces on each atom and adjusting their positions until a minimum energy state is reached.

The resulting optimized geometry provides critical data on:

Bond Lengths: The distances between bonded atoms (e.g., C-Br, C-C, C≡N, C-O). The electron-withdrawing nature of the bromo and cyano groups and the electron-donating nature of the methoxy (B1213986) group would influence the bond lengths within the benzene (B151609) ring.

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-C-Br). These angles would reveal any steric strain or distortion from ideal planar or tetrahedral geometries caused by the substituents.

Dihedral Angles: The torsional angles between four atoms, which define the orientation of the methoxy group relative to the benzene ring.

These computed parameters are crucial for understanding the molecule's steric and electronic profile and can be compared with experimental data from techniques like X-ray crystallography if available for similar molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.comwikipedia.org These orbitals are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. ossila.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. ossila.com The LUMO would likely be distributed over the electron-withdrawing cyano group and the benzene ring.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from this analysis. wikipedia.org A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net This value is fundamental for predicting the molecule's behavior in chemical reactions and for understanding its electronic absorption spectra. ossila.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. researchgate.netsemanticscholar.org

For this compound, the MEP map would reveal:

Negative Potential Regions (Nucleophilic Sites): Typically colored red, these areas are rich in electrons and are susceptible to electrophilic attack. Such regions would be expected around the nitrogen atom of the cyano group and the oxygen atom of the methoxy group due to their lone pairs of electrons.

Positive Potential Regions (Electrophilic Sites): Typically colored blue, these areas are electron-deficient and are prone to nucleophilic attack. Positive potentials are generally found around the hydrogen atoms.

Neutral Regions: Often colored green, these areas have a relatively neutral potential.

The MEP map provides a clear picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions like hydrogen bonding. semanticscholar.org

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution and interactions between orbitals in a molecule. nih.gov It provides a detailed description of the Lewis-like bonding structure, including lone pairs, bonds, and antibonding orbitals. nih.gov This analysis is used to quantify the stability arising from electron delocalization and hyperconjugative interactions.

For this compound, NBO analysis would quantify the stabilization energy (E2) associated with intramolecular charge transfer between filled (donor) and empty (acceptor) orbitals. Key interactions would likely include:

Delocalization from the lone pairs of the oxygen and bromine atoms to the antibonding orbitals (π*) of the benzene ring.

Interactions between the π orbitals of the ring and the π* orbitals of the cyano group.

Hyperpolarizability and Non-Linear Optical Properties Calculations

Calculations of hyperpolarizability are used to predict a molecule's non-linear optical (NLO) properties. researchgate.net NLO materials are important in technologies like optical switching and frequency conversion. researchgate.net The first-order hyperpolarizability (β) is a measure of the second-order NLO response.

For a molecule to have a significant NLO response, it typically requires a large dipole moment and a small HOMO-LUMO gap, indicating significant intramolecular charge transfer. researchgate.net DFT calculations can compute the static first-order hyperpolarizability (β₀) and its individual tensor components. The magnitude of the total hyperpolarizability can be compared to that of known NLO materials (like urea) to assess its potential for NLO applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo, nitrile) groups on the π-conjugated benzene ring system of this compound suggests it could possess NLO properties. researchgate.net

Thermodynamic Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy)

In computational chemistry, thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) are crucial for understanding the stability and reactivity of a molecule. nih.gov These state functions can be calculated for a specific molecule like this compound under standard conditions (typically 298.15 K and 1 atm).

Enthalpy (H) relates to the total heat content of the system. The enthalpy of formation (ΔHf°) is a key value, representing the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Entropy (S) is a measure of the disorder or randomness of a system. It is calculated based on the vibrational, rotational, and translational motion of the molecule.

Gibbs Free Energy (G) combines enthalpy and entropy (G = H - TS) and is used to predict the spontaneity of a process. researchgate.net The Gibbs free energy of formation (ΔGf°) indicates the spontaneity of the compound's formation from its elements.

Interactive Table: Illustrative Calculated Thermodynamic Properties Note: These are representative values and not actual calculated data for this compound.

| Thermodynamic Property | Symbol | Representative Value | Units |

|---|---|---|---|

| Enthalpy of Formation | ΔHf° | Value | kJ/mol |

| Standard Entropy | S° | Value | J/mol·K |

Ab Initio Hartree-Fock (HF) Methods

Ab initio methods in quantum chemistry are theoretical calculations that rely on first principles of quantum mechanics without the use of experimental data. sciepub.com The Hartree-Fock (HF) method is one of the simplest and most fundamental ab initio approaches. researchgate.net

The core of the HF method is the approximation that each electron in a molecule moves in an average electrostatic field created by all other electrons, rather than accounting for instantaneous electron-electron repulsions. This is known as a mean-field approximation. While this simplification makes the complex Schrödinger equation solvable for multi-electron systems, it inherently neglects the phenomenon of electron correlation. sciepub.com

Despite this limitation, the HF method is a vital tool in computational chemistry. It provides a qualitative understanding of molecular orbitals and serves as a common starting point for more advanced computational methods that incorporate electron correlation (post-Hartree-Fock methods). For a molecule like this compound, an HF calculation would be used to determine its initial optimized geometry, electronic energy, and molecular orbitals.

Comparison of Theoretical Calculations with Experimental Data

A critical step in computational chemistry is the validation of theoretical models by comparing calculated results with experimental data. This comparison is essential for assessing the accuracy and reliability of the chosen computational method and basis set. researchgate.net

For this compound, this process would involve:

Vibrational Frequencies: The vibrational frequencies calculated using methods like Hartree-Fock or DFT are typically harmonic, meaning they don't account for the anharmonicity of real molecular vibrations. Consequently, calculated frequencies are often systematically higher than experimental frequencies observed in FT-IR and FT-Raman spectra. To improve agreement, a scaling factor is commonly applied to the calculated frequencies. researchgate.net The close match between scaled theoretical frequencies and experimental wavenumbers helps to validate the vibrational assignments.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are then compared with the chemical shifts obtained from experimental NMR spectra. A strong correlation between the theoretical and experimental data confirms the proposed molecular structure and the accuracy of the computational model.

Geometric Parameters: Calculated bond lengths and angles can be compared with experimental data obtained from techniques like X-ray crystallography, if available.

While no specific studies presenting this direct comparison for this compound were identified, this validation methodology is standard practice in computational studies of related substituted benzonitriles. researchgate.netjchps.com

Advanced Spectroscopic Techniques for Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Assignments

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, rocking).

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups and structural features. The assignment of these bands to particular vibrational modes is crucial for structural confirmation. Although an experimental spectrum for this specific compound is not available in the cited literature, the expected vibrational assignments can be predicted based on known group frequencies.

Interactive Table: Expected FT-IR Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~2230-2210 | C≡N stretch | Strong, sharp absorption characteristic of the nitrile group. |

| ~3100-3000 | Aromatic C-H stretch | Medium to weak absorptions from the C-H bonds on the benzene ring. |

| ~2950-2850 | Aliphatic C-H stretch | Absorptions from the methyl (CH₃) group of the methoxy substituent. |

| ~1600-1450 | C=C aromatic ring stretch | Multiple bands of varying intensity due to the stretching of the carbon-carbon bonds within the benzene ring. |

| ~1250-1200 | Asymmetric C-O-C stretch | Strong absorption from the aryl-alkyl ether linkage of the methoxy group. |

| ~1050-1000 | Symmetric C-O-C stretch | Medium absorption from the ether linkage. |

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Assignments

FT-Raman spectroscopy is a complementary technique to FT-IR. spectroscopyonline.com It measures the inelastic scattering of monochromatic light (from a laser) that results from interactions with molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra. nih.gov

For this compound, the FT-Raman spectrum would provide additional structural information. The nitrile (C≡N) stretch and the symmetric "breathing" mode of the benzene ring are typically very strong in Raman spectra.

Interactive Table: Expected FT-Raman Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~2230-2210 | C≡N stretch | Very strong signal, often stronger than in the IR spectrum. |

| ~3100-3000 | Aromatic C-H stretch | Typically weaker than in IR, but still observable. |

| ~1600-1570 | C=C aromatic ring stretch | Strong signals corresponding to ring vibrations. |

| ~1000 | Ring Breathing Mode | A sharp, strong signal characteristic of a substituted benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. uobasrah.edu.iq It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR: For this compound, the proton NMR spectrum is expected to show signals for the three distinct aromatic protons and the three equivalent protons of the methoxy group.

The methoxy protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The three aromatic protons would appear as multiplets in the aromatic region (~7.0-7.8 ppm). Their specific chemical shifts and splitting patterns (doublets, triplets) would depend on their coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected.

The nitrile carbon (C≡N) would appear around 115-120 ppm.

The six aromatic carbons would produce six distinct signals in the range of ~110-160 ppm. The carbons directly bonded to the electronegative bromine and oxygen atoms (C-Br and C-OCH₃) would have characteristic shifts.

The methoxy carbon (-OCH₃) would appear as a signal around 55-60 ppm.

Data from the related compound 3-methoxybenzonitrile (B145857) shows aromatic protons and a methoxy group signal consistent with these expected ranges. rsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from similar compounds. Experimental verification is required.

| Spectrum | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -OCH₃ | ~3.9 | Singlet (s) |

| Aromatic-H | ~7.2-7.7 | Multiplet (m) | |

| ¹³C NMR | -OCH₃ | ~56 | - |

| C≡N | ~117 | - | |

| C-Br | ~115 | - |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

UV-Vis Absorption: Aromatic compounds like benzonitriles exhibit characteristic absorption bands in the UV region, which are associated with π → π* transitions of the benzene ring. up.ac.za For 2B5MBN, UV-vis absorbance was analyzed in the 200–800 nm range using a combination of experimental measurements and computational methods like time-dependent density functional theory (TD-DFT). jchps.com Such computational approaches calculate electronic properties including excitation energies, oscillator strengths, and wavelengths, which correspond to the observed absorption maxima. jchps.com These studies also determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is crucial for understanding the electronic transitions. jchps.comsphinxsai.com The presence of substituents—bromo, methoxy, and cyano groups—on the benzene ring influences the energy of these transitions, causing shifts in the absorption bands compared to unsubstituted benzene. libretexts.org

Fluorescence Emission: Fluorescence spectroscopy measures the light emitted from a molecule after it absorbs light. biocompare.com Typically, the emission spectrum is a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as Stokes' shift). The shape of the emission spectrum is generally independent of the excitation wavelength. Fluorescence is a highly sensitive technique used to study structural changes in aromatic and conjugated systems resulting from various environmental factors. biocompare.com For a molecule like this compound, fluorescence would arise from the decay of an electron from the lowest vibrational level of the first excited singlet state back to the ground state. The specificity of fluorescence allows for the selective quantification of a particular molecule within a mixture. biocompare.com

| Parameter | Description | Typical Information Gained |

|---|---|---|

| λmax (Wavelength of Maximum Absorption) | The wavelength at which a substance shows maximum absorbance. | Identifies electronic transitions (e.g., π → π*). |

| Excitation Energy | The energy required to promote an electron from the ground state to an excited state. | Correlates with λmax and provides data for computational model validation. jchps.com |

| Oscillator Strength | A dimensionless quantity that expresses the probability of a particular electronic transition. | Indicates the intensity of an absorption band. jchps.com |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the electronic excitation energy and chemical reactivity. jchps.comsphinxsai.com |

| Emission Wavelength | The wavelength of light emitted during fluorescence. | Characterizes the fluorescent properties of the molecule. |

| Stokes' Shift | The difference in wavelength between the positions of the absorption maximum and the emission maximum. | Provides insight into the structural and environmental changes upon excitation. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural details of a compound through the analysis of its molecular ion and fragmentation patterns. wikipedia.org

For this compound (C₈H₆BrNO), the nominal molecular weight is 212 g/mol . A key feature in its mass spectrum is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. ulethbridge.cadocbrown.info This results in the molecular ion appearing as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 212 and 214, respectively. This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule or fragment. whitman.eduyoutube.com

The fragmentation of the molecular ion provides valuable structural information. For aromatic compounds, the molecular ion peak is often prominent due to the stability of the aromatic ring. whitman.eduslideshare.net Common fragmentation pathways for this compound would involve the cleavage of bonds adjacent to the functional groups.

Expected Fragmentation Pathways:

Loss of a Bromo Radical: Cleavage of the C-Br bond would result in a fragment ion at m/z 133 ([M-Br]⁺). This is a common fragmentation for halogenated compounds. miamioh.edu

Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃) to form a phenoxide-type ion, leading to a peak at m/z 197/199 ([M-CH₃]⁺).

Loss of Formaldehyde (B43269): A rearrangement followed by the elimination of formaldehyde (CH₂O) from the methoxy group could produce a fragment at m/z 182/184.

Loss of CO: Aryl ethers can undergo cleavage with the loss of carbon monoxide (CO), which could lead to subsequent fragments. miamioh.edu

Benzylic Cleavage: Alkyl-substituted benzene rings often show a prominent peak at m/z 91, corresponding to a tropylium (B1234903) ion. whitman.edu While this molecule is not alkyl-substituted, related rearrangements can occur.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 212, 214 | [C₈H₆BrNO]⁺ (Molecular Ion) | - |

| 197, 199 | [C₇H₃BrNO]⁺ | •CH₃ |

| 184, 186 | [C₇H₄BrN]⁺ | CO |

| 133 | [C₈H₆NO]⁺ | •Br |

| 105 | [C₇H₆N]⁺ | •Br, CO |

| 77 | [C₆H₅]⁺ (Phenyl ion) | •Br, •OCH₃, •CN |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. ub.edu

While the specific crystal structure of this compound has not been detailed in the provided search results, analysis of related substituted benzonitrile (B105546) and phthalonitrile (B49051) structures reveals common structural motifs. nih.goviucr.orgnih.gov For instance, the crystal structures of 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile show that the orientation of the substituted rings and the presence of atoms like oxygen can lead to the formation of specific intermolecular interactions that dictate the crystal packing. iucr.org

In the solid state, the planar benzene ring of this compound would be the core of the structure. The bond lengths and angles would be influenced by the electronic effects of the bromo, methoxy, and cyano substituents. Intermolecular interactions such as π–π stacking between aromatic rings are common in such compounds and play a significant role in stabilizing the crystal lattice. nih.gov The presence of the bromine atom could also lead to halogen bonding, another important non-covalent interaction.

A typical crystallographic analysis would yield the following parameters:

| Crystallographic Parameter | Description | Example from a Related Compound (3-bromo-2-hydroxybenzonitrile) nih.gov |

|---|---|---|

| Crystal System | One of the seven crystal systems describing the lattice symmetry. | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 13.0171 Å, b = 3.8488 Å, c = 13.5989 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 90°, β = 96.062°, γ = 90° |